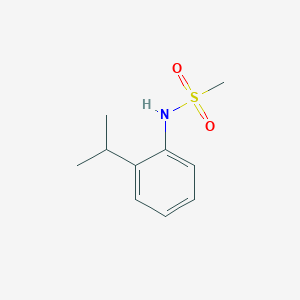
N-(sec-butyl)-2-(2,4-dichlorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-(2,4-dichlorophenoxy)propanamide, commonly known as 'Buctril', is a selective herbicide used to control broadleaf weeds in crops such as corn, soybeans, and wheat. It belongs to the chemical class of aryloxyphenoxypropionates and has a molecular formula of C14H19Cl2NO2. Buctril is widely used in agriculture due to its effectiveness in controlling weeds and its low toxicity to non-target organisms.
Mecanismo De Acción
Buctril works by inhibiting the growth of broadleaf weeds through the disruption of protein synthesis and cell division. It selectively targets weeds by binding to a specific enzyme called acetyl-CoA carboxylase, which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic metabolites and ultimately the death of the weed.
Biochemical and Physiological Effects
Buctril has been shown to have minimal effects on the biochemistry and physiology of non-target organisms, including mammals and birds. However, it can have some impact on aquatic organisms, particularly in high concentrations. Buctril is also known to have a short half-life in the environment, which reduces its potential for environmental accumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Buctril is widely used in laboratory experiments due to its effectiveness in controlling broadleaf weeds and its low toxicity to non-target organisms. However, its use can be limited by its high cost and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding Buctril. These include:
1. Developing new formulations of Buctril that are more effective and environmentally friendly.
2. Studying the impact of Buctril on soil microorganisms and the overall soil health.
3. Investigating the potential of Buctril as a weed control agent in organic farming.
4. Exploring the use of Buctril in combination with other herbicides to improve weed control efficacy.
5. Developing new methods for the synthesis of Buctril that are more cost-effective and environmentally friendly.
Conclusion
Buctril is a selective herbicide that is widely used in agriculture due to its effectiveness in controlling broadleaf weeds and its low toxicity to non-target organisms. Its mechanism of action involves the inhibition of protein synthesis and cell division in plants, leading to the death of the weed. Buctril has been extensively studied for its herbicidal properties and its impact on the environment. Future research could focus on developing new formulations of Buctril, studying its impact on soil health, and exploring its potential in organic farming.
Métodos De Síntesis
Buctril can be synthesized by reacting 2,4-dichlorophenol with sec-butylamine in the presence of a catalyst such as sodium hydroxide. The resulting intermediate is then reacted with 2-chloropropionyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
Buctril has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to effectively control a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. Buctril is also known for its low toxicity to non-target organisms, making it a safer alternative to other herbicides.
Propiedades
Fórmula molecular |
C13H17Cl2NO2 |
|---|---|
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C13H17Cl2NO2/c1-4-8(2)16-13(17)9(3)18-12-6-5-10(14)7-11(12)15/h5-9H,4H2,1-3H3,(H,16,17) |
Clave InChI |
CACPCHOMMQXGKX-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)


